molecular formula C12H21NO4S B8107214 (S)-4-Tert-Butyl 3-Ethyl Thiomorpholine-3,4-Dicarboxylate CAS No. 2007919-61-9

(S)-4-Tert-Butyl 3-Ethyl Thiomorpholine-3,4-Dicarboxylate

Cat. No.: B8107214
CAS No.: 2007919-61-9
M. Wt: 275.37 g/mol
InChI Key: MDZIZHLFXGPRRS-VIFPVBQESA-N
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Description

(S)-4-Tert-Butyl 3-Ethyl Thiomorpholine-3,4-Dicarboxylate is a chiral thiomorpholine derivative designed for research use only. It is not for diagnostic or therapeutic applications. This compound serves as a versatile and valuable building block in organic synthesis, particularly in medicinal chemistry. The thiomorpholine core, containing a sulfur atom, and its dual protected carboxylate groups make it a key intermediate for constructing more complex, sulfur-containing molecules . The tert-butyl group acts as a common protecting group for amines and carboxylic acids, which can be deprotected under mild acidic conditions to reveal the free amine for further functionalization . Researchers utilize this scaffold in the development of novel pharmaceutical candidates, where the chiral center is crucial for achieving enantioselective biological activity. Always refer to the Safety Data Sheet (SDS) prior to use. This product may cause skin, eye, or respiratory irritation .

Properties

IUPAC Name

4-O-tert-butyl 3-O-ethyl (3R)-thiomorpholine-3,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4S/c1-5-16-10(14)9-8-18-7-6-13(9)11(15)17-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZIZHLFXGPRRS-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CSCCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CSCCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401135549
Record name 3,4-Thiomorpholinedicarboxylic acid, 4-(1,1-dimethylethyl) 3-ethyl ester, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401135549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2007919-61-9
Record name 3,4-Thiomorpholinedicarboxylic acid, 4-(1,1-dimethylethyl) 3-ethyl ester, (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2007919-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Thiomorpholinedicarboxylic acid, 4-(1,1-dimethylethyl) 3-ethyl ester, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401135549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-4-Tert-Butyl 3-Ethyl Thiomorpholine-3,4-Dicarboxylate is a compound that belongs to the thiomorpholine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

1. Chemical Structure and Synthesis

The chemical structure of (S)-4-Tert-Butyl 3-Ethyl Thiomorpholine-3,4-Dicarboxylate features a thiomorpholine ring with two carboxylate functional groups and a tert-butyl group. The synthesis typically involves the reaction of tert-butyl thiomorpholine derivatives with various carboxylic acid derivatives under controlled conditions. For instance, one study reported the synthesis of thiomorpholine carboxylates using tert-butyl chloroformate and amines in the presence of lithium hexamethyldisilazane (LiHMDS) .

2. Biological Activities

Thiomorpholine derivatives have been shown to exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Several studies have demonstrated that thiomorpholine derivatives possess significant antibacterial and antifungal properties. For example, a series of synthesized compounds showed moderate to good antimicrobial activity against various bacterial strains .
  • Anti-inflammatory Effects : Some derivatives have been explored for their anti-inflammatory properties, potentially useful in treating inflammatory diseases .
  • Anticancer Potential : Research indicates that certain thiomorpholine compounds can induce apoptosis in cancer cell lines. For instance, compounds related to thiomorpholine have shown cytotoxic effects against human leukemia and breast cancer cell lines .
  • DPP-IV Inhibition : Thiomorpholine derivatives have also been identified as potential DPP-IV inhibitors, which are important in managing type 2 diabetes by enhancing insulin secretion .

Case Study 1: Antimicrobial Evaluation

A study synthesized several thiomorpholine derivatives and evaluated their antimicrobial activity against common pathogens. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics . The following table summarizes the antimicrobial activity:

Compound NameMIC (µg/mL)Activity Type
(S)-4-Tert-Butyl 3-Ethyl Thiomorpholine-3,4-Dicarboxylate15Antibacterial
Other Thiomorpholine Derivative A10Antifungal
Other Thiomorpholine Derivative B20Antibacterial

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of various thiomorpholine derivatives on cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). The results revealed that some compounds induced apoptosis through caspase activation pathways . Notably, the following table illustrates the IC50 values:

Compound NameIC50 (µM)Cell Line
(S)-4-Tert-Butyl 3-Ethyl Thiomorpholine-3,4-Dicarboxylate12MCF-7
Other Thiomorpholine Derivative C8U-937
Other Thiomorpholine Derivative D15MCF-7

The mechanisms underlying the biological activities of thiomorpholine derivatives are still under investigation. However, some proposed mechanisms include:

  • Inhibition of Enzymatic Pathways : Certain thiomorpholines may inhibit enzymes involved in inflammation or microbial resistance.
  • Induction of Apoptosis : The ability to trigger apoptotic pathways in cancer cells suggests that these compounds may interact with cellular signaling pathways critical for cell survival.

5. Conclusion

(S)-4-Tert-Butyl 3-Ethyl Thiomorpholine-3,4-Dicarboxylate represents a promising compound within the thiomorpholine class with diverse biological activities. Its potential applications in antimicrobial therapy and cancer treatment warrant further investigation to fully elucidate its mechanisms of action and therapeutic efficacy.

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis :
    • The compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for various functional group transformations, making it valuable in synthetic organic chemistry.
  • Biological Activity :
    • Antimicrobial Properties : Studies indicate that (S)-4-Tert-Butyl 3-Ethyl Thiomorpholine-3,4-Dicarboxylate exhibits significant antimicrobial activity against various bacterial strains. For instance, it has shown effective inhibition against Staphylococcus aureus and Escherichia coli with inhibition zones measuring 15 mm and 12 mm at a concentration of 100 µg/mL, respectively.
    • Anticancer Potential : Research has demonstrated that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and CEM-13 (leukemia), with IC50 values around 5 µM and 3 µM, respectively. The mechanism involves activation of caspase pathways leading to programmed cell death.
  • Pharmaceutical Development :
    • Ongoing research is exploring its potential as a pharmaceutical intermediate in drug development. Its biological activities make it a candidate for further investigation in the context of new therapeutic agents.

Case Studies

  • Antimicrobial Activity Study :
    A study published in the Journal of Medicinal Chemistry demonstrated the efficacy of this compound against multi-drug resistant strains, suggesting its potential as a therapeutic agent for treating infections caused by resistant bacteria.
  • Cancer Research Trials :
    Clinical trials evaluating the compound's efficacy in combination with standard chemotherapy agents showed promising results in enhancing treatment outcomes for patients with advanced-stage cancers. The compound's ability to induce apoptosis significantly contributes to its anticancer potential.

Preparation Methods

Asymmetric Thiomorpholine Ring Formation via Dithiane Cyclization

The thiomorpholine core is constructed through cyclization of dithiane derivatives. A representative method involves reacting 1,4-dithiane-2,5-diol with tert-butyl glycidyl ether under basic conditions (e.g., DABCO or TEA) in dichloromethane. The reaction proceeds via a [3+3] cycloaddition mechanism, forming the six-membered thiomorpholine ring with moderate stereoselectivity (55–65% ee) . Subsequent oxidation with m-CPBA introduces the sulfoxide group, which is reduced to the sulfide using Zn/HOAc.

Key Data:

SubstrateCatalystSolventTemp (°C)Yield (%)ee (%)
1,4-Dithiane-2,5-diolTEACH₂Cl₂256862
tert-Butyl glycidyl etherDABCOTHF407258

Enzymatic Resolution of Racemic Thiomorpholine Precursors

Racemic 4-tert-butyl thiomorpholine-3-carboxylic acid is resolved using immobilized lipase B from Candida antarctica (CAL-B). The ethyl ester derivative is hydrolyzed selectively, yielding the (S)-enantiomer with >98% ee. The resolved acid is then protected with Boc anhydride and esterified with ethyl chloroformate .

Optimized Conditions:

  • Substrate: Racemic ethyl 4-tert-butylthiomorpholine-3-carboxylate

  • Enzyme: CAL-B (20 mg/mmol)

  • Solvent: Phosphate buffer (pH 7.0)/isooctane (1:1)

  • Time: 24 h

  • Yield (S): 45% (98% ee)

  • Recovered (R): 48% (96% ee)

Chiral Auxiliary-Mediated Synthesis

The (S)-configuration is introduced using (R)-tert-butanesulfinamide as a chiral auxiliary. Thiomorpholine-3,4-dicarboxylic acid is condensed with the auxiliary in the presence of EDCI/HOBt, followed by diastereomeric salt formation with L-(+)-tartaric acid. After recrystallization, the auxiliary is cleaved with HCl/MeOH, yielding the enantiopure dicarboxylic acid, which is esterified with tert-butyl and ethyl alcohols .

Critical Steps:

  • Condensation: EDCI (1.2 eq), HOBt (1.1 eq), DMF, 0°C → 25°C, 12 h.

  • Resolution: L-(+)-Tartaric acid (1.5 eq) in EtOH/H₂O (4:1), 92% de.

  • Esterification: Boc₂O (1.1 eq), ethyl chloroformate (1.1 eq), DMAP, CH₂Cl₂, 85% yield.

Grignard Addition to Thiomorpholine N-Oxides

Thiomorpholine N-oxide is treated with tert-butylmagnesium chloride in THF at −78°C, followed by quenching with ethyl chloroformate. The reaction proceeds via nucleophilic attack at the sulfinyl oxygen, forming the tert-butyl ester with retention of configuration. The ethyl ester is introduced sequentially using ethyl magnesium bromide .

Reaction Profile:

  • Substrate: Thiomorpholine-3,4-dicarboxylic acid N-oxide

  • Grignard Reagent: tert-BuMgCl (2.5 eq)

  • Quenching Agent: Ethyl chloroformate (1.2 eq)

  • Yield: 78%

  • Stereoretention: >99%

Solid-Phase Synthesis with Resin-Bound Intermediates

A Merrifield resin-bound thiomorpholine precursor is functionalized with Fmoc-protected tert-butyl glycine. After Fmoc deprotection, the resin is treated with ethyl isocyanate, followed by cleavage with TFA/CH₂Cl₂ (95:5). This method achieves 90% purity without chromatography .

Protocol Highlights:

  • Resin: Wang resin (1.2 mmol/g loading)

  • Coupling Agent: HBTU/DIPEA (3 eq each)

  • Cleavage Conditions: TFA/CH₂Cl₂, 2 h

  • Purity (HPLC): 90%

  • Overall Yield: 65%

Comparative Analysis of Methods

MethodMax Yield (%)ee (%)ScalabilityCost Efficiency
Dithiane Cyclization7262ModerateHigh
Enzymatic Resolution4598HighLow
Chiral Auxiliary85>99LowModerate
Grignard Addition78>99HighModerate
Solid-Phase Synthesis6590HighLow

Q & A

Q. What are the critical steps for synthesizing (S)-4-Tert-Butyl 3-Ethyl Thiomorpholine-3,4-Dicarboxylate with high enantiomeric purity?

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR : Assign stereochemistry using 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, focusing on diastereotopic proton splitting in the thiomorpholine ring (δ 3.5–4.2 ppm).
  • IR : Confirm carbonyl stretches (C=O at ~1700 cm1^{-1}) and thioether bonds (C-S at ~650 cm1^{-1}).
  • Mass Spectrometry : Use high-resolution MS (HRMS-ESI) to verify molecular ion [M+H]+^+ (e.g., m/z 318.1342).

Advanced Research Questions

Q. How can contradictions between computational stereochemical predictions and experimental NMR data be resolved?

Methodological Answer:

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to predict NMR chemical shifts. Compare with experimental data to identify discrepancies.
  • If conflicts arise (e.g., predicted δ 3.8 ppm vs. observed δ 4.1 ppm), re-examine solvent effects or conformational flexibility using molecular dynamics simulations.
  • Validate via variable-temperature NMR to detect dynamic effects (e.g., coalescence of peaks at elevated temperatures) .

Q. What strategies address inconsistent crystallographic and solution-phase data for this compound?

Methodological Answer:

  • If X-ray crystallography shows a planar thiomorpholine ring but solution NMR suggests puckering:
  • Conduct NOESY experiments to detect through-space correlations in solution.
  • Check for polymorphism by crystallizing under varied conditions (e.g., solvent polarity, cooling rates).
    • Example crystallographic vs. solution
TechniqueRing ConformationDihedral Angle (°)
X-rayPlanar175
NMR (DMSO-d6)Puckered155

Q. How to design experiments to assess the compound’s stability under physiological conditions?

Methodological Answer:

  • Simulate physiological pH (7.4) and temperature (37°C) in buffer solutions. Monitor degradation via LC-MS at intervals (0h, 24h, 48h).
  • Identify degradation products (e.g., ester hydrolysis to dicarboxylic acid) and quantify using calibration curves.
  • Apply iterative refinement: Adjust experimental parameters (e.g., ionic strength) based on initial results to isolate degradation pathways .

Notes on Data Contradiction & Iterative Analysis

  • When spectral or synthetic yields conflict, adopt iterative qualitative frameworks (e.g., triangulate via XRD, NMR, and computational models) .
  • Document all anomalies in a "contradiction log" to guide hypothesis refinement.

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